6-Hydroxyindole
Overview
Description
6-Hydroxyindole is a white to off-white shiny crystalline powder . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It is also used in the preparation of a variety of biochemical compounds, including anti-tuberculosis agents, HIV inhibitors, anticancer agents, tubulin polymerization inhibitors .
Synthesis Analysis
6-Hydroxyindole is synthesized using the Leimgruber-Batcho indole protocol . The commercially available 4-methyl-3-nitrophenol can be benzyl protected before condensation with pyrrolidine and N,N-dimethylformamide dimethylace- tal. Reduction of this intermediate results in cyclization of the pyrrole ring and benzyl deprotection then affords 6-hydroxyindole .
Molecular Structure Analysis
The molecular formula of 6-Hydroxyindole is C8H7NO . The molecular weight is 133.15 . The IUPAC Standard InChI is InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H .
Chemical Reactions Analysis
6-Hydroxyindole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It is also used as a reactant for asymmetrical synthesis of notoamide J as a potential biosynthetic precursor of prenylated indole alkaloids .
Physical And Chemical Properties Analysis
6-Hydroxyindole is a white to off-white shiny crystalline powder . The molecular weight is 133.15 . The molecular formula is C8H7NO .
Scientific Research Applications
Anticancer Immunomodulators Synthesis
6-Hydroxyindole serves as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are pyridyl-ethenyl-indoles with potential as anticancer immunomodulators. This application highlights its role in developing treatments that could modulate the immune system to fight cancer .
Biotechnological Communication
In biotechnological contexts, 6-Hydroxyindole can be involved in cell-to-cell communication processes. For example, it can be part of a bidirectional, mutually beneficial communication involving indole-producing and indole-consuming species, enhancing biofilm formation in E. coli, which has implications for understanding microbial communities and bioengineering .
Chemical Synthesis
The compound is used in Friedel–Crafts reactions involving indoles, where it can help control reaction selectivity. This is crucial in the synthesis of various organic compounds, including pharmaceuticals and materials with specific desired properties .
Cosmetic Safety
6-Hydroxyindole has been assessed for its safety as an oxidative hair dye ingredient in cosmetics. The Cosmetic Ingredient Review Expert Panel concluded that it is safe for use in oxidative hair dye formulations, which underscores its utility in personal care products .
Safety And Hazards
Future Directions
Indole and its derivatives, including 6-Hydroxyindole, have shown promising therapeutic potential in treating human diseases . They are important in cell biology and play a main role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
1H-indol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPKHNOFIWWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178497 | |
Record name | 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyindole | |
CAS RN |
2380-86-1 | |
Record name | 6-Hydroxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Hydroxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I03JZ599T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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